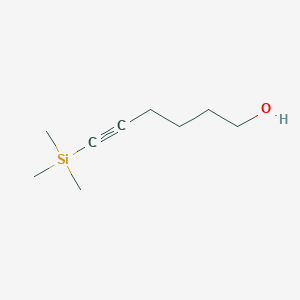

6-(Trimethylsilyl)hex-5-yn-1-ol

描述

Significance of Organosilicon Compounds in Contemporary Organic Synthesis

Organosilicon compounds have become indispensable tools in the arsenal (B13267) of synthetic organic chemists. bohrium.comresearchgate.net Their widespread use stems from the unique properties imparted by the silicon atom. The trimethylsilyl (B98337) (TMS) group, in particular, serves various functions. It can act as a robust protecting group for terminal alkynes, enhancing their stability and allowing for selective reactions at other molecular sites. The silicon-carbon bond's stability and predictable reactivity are crucial in numerous transformations. bohrium.com Furthermore, organosilicon compounds are integral to a broad spectrum of applications, ranging from advanced materials to pharmaceuticals, owing to their thermal stability, chemical inertness, and biocompatibility. iust.ac.ir The field of organosilicon chemistry is a rapidly expanding area of research, with ongoing developments in the synthesis of novel silicon-containing molecules and their application as catalysts and synthetic intermediates. bohrium.comresearchgate.net

Role of Terminal Alkynes in Chemical Transformations

Terminal alkynes are highly valuable functional groups in organic synthesis due to the acidity of the terminal proton, which allows for the formation of metal acetylides. unacademy.com This reactivity enables a wide array of carbon-carbon bond-forming reactions, which are fundamental to the construction of complex molecular skeletons. unacademy.com Cross-coupling reactions, such as the Sonogashira, Glaser, and Cadiot–Chodkiewicz couplings, heavily rely on the participation of terminal alkynes to create conjugated enynes and arylalkynes. unacademy.comlibretexts.org These reactions are pivotal in the synthesis of natural products, pharmaceuticals, and organic materials. The ability of terminal alkynes to undergo such transformations makes them a cornerstone of modern synthetic strategies. unacademy.comorganic-chemistry.orgresearchgate.net

Importance of Primary Alcohols as Synthetic Handles

Primary alcohols are a cornerstone functional group in organic chemistry, serving as versatile precursors for a multitude of other functionalities. fiveable.mepharmacy180.comlibretexts.org Their importance lies in their accessibility and the broad range of reactions they can undergo. pharmacy180.comlibretexts.org Oxidation of primary alcohols can yield aldehydes or, under more vigorous conditions, carboxylic acids, providing access to two critical classes of organic compounds. fiveable.melecturio.comorganic-chemistry.org They can also be converted into alkyl halides, which are themselves versatile intermediates for nucleophilic substitution reactions. fiveable.me Furthermore, alcohols are central to esterification and etherification reactions. lecturio.com This chemical versatility places primary alcohols at a central nexus for functional group interconversions in multi-step syntheses. pharmacy180.com

Overview of the Multifunctional Utility of 6-(Trimethylsilyl)hex-5-yn-1-ol as a Prototypical Synthon

This compound is a prime example of a multifunctional synthon, a molecule that contains multiple reactive sites, enabling its participation in a diverse range of chemical transformations. sioc-journal.cnjst.go.jpnih.govacs.orgrsc.org This single compound elegantly combines the advantageous features of an organosilane, a terminal alkyne, and a primary alcohol.

The trimethylsilyl group serves as a removable protecting group for the alkyne, allowing for selective manipulation of the alcohol functionality. Conversely, the alcohol can be protected, enabling reactions at the silyl-protected alkyne. The presence of both the alkyne and the alcohol allows for a variety of synthetic operations, including oxidation, reduction, and substitution. For instance, the alcohol can be oxidized to an aldehyde or carboxylic acid, while the protected alkyne remains intact for subsequent coupling reactions. This strategic orthogonality of the functional groups makes this compound a highly valuable and versatile building block in the synthesis of complex molecules, such as in the total synthesis of the anticancer agent discodermolide.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 103437-52-1 |

| Molecular Formula | C₉H₁₈OSi |

| Molecular Weight | 170.33 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | 95-97 °C at 2 mmHg |

| Density | 0.875 g/mL at 25 °C |

Detailed Research Findings

The synthesis of this compound is typically achieved by the reaction of 5-hexyn-1-ol (B123273) with a silylating agent like trimethylsilyl chloride in the presence of a base. A common procedure involves the use of n-butyllithium in tetrahydrofuran (B95107) (THF) at low temperatures, followed by quenching with chlorotrimethylsilane.

This compound has been utilized in various synthetic contexts. For example, it has been employed in iron-catalyzed C-N bond formation reactions to synthesize N-benzyl-6-(trimethylsilyl)hex-5-yn-1-amine. acs.orgacs.org It has also been a precursor in the synthesis of chiral hexynones, which are valuable intermediates for creating complex natural products like hydroporphyrins. rsc.org The strategic use of the trimethylsilyl group as a protecting element is a recurring theme. For instance, in some reactions, the non-TMS-protected analogue, hex-5-yn-1-ol, fails to yield the desired product, possibly due to catalyst inhibition by the free terminal alkyne. acs.orgcore.ac.uk

Furthermore, the reactivity of the alcohol group can be exploited. For instance, it can be converted to its corresponding acetate, 6-(trimethylsilyl)hex-5-yn-1-yl acetate, which can then participate in silylium-catalyzed alkynylation and etherification reactions. d-nb.info The compound and its derivatives have also been used in electrophilic cyclization and Sonogashira coupling reactions to synthesize functionalized enediynes. spbu.ru

Structure

3D Structure

属性

IUPAC Name |

6-trimethylsilylhex-5-yn-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18OSi/c1-11(2,3)9-7-5-4-6-8-10/h10H,4-6,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLWMSSFYDZHCSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 6 Trimethylsilyl Hex 5 Yn 1 Ol

Established Synthetic Routes to 6-(Trimethylsilyl)hex-5-yn-1-ol

Established methods for the synthesis of this compound primarily involve the strategic formation of the carbon skeleton followed by the introduction or modification of the requisite functional groups. These routes often rely on multi-step sequences or well-known coupling reactions.

Multi-Step Conversions from Readily Available Precursors

One common approach to synthesize this compound involves a multi-step sequence starting from commercially available and relatively inexpensive precursors. A typical strategy commences with a suitable starting material containing either the hydroxyl or the terminal alkyne functionality, which is then elaborated to introduce the other functional group and the trimethylsilyl (B98337) moiety.

For instance, a plausible synthetic pathway could start from 5-hexyn-1-ol (B123273). This precursor already contains the required six-carbon chain with a terminal alkyne and a primary alcohol. The synthesis would then involve the protection of the alcohol group, followed by the silylation of the terminal alkyne, and finally, deprotection of the alcohol. The protection of the hydroxyl group is crucial to prevent its acidic proton from interfering with the subsequent silylation step, which typically involves the use of a strong base.

Another multi-step approach could involve the alkynylation of a protected 4-bromobutanol with trimethylsilylacetylene. This would be followed by the deprotection of the alcohol to yield the final product. The choice of protecting groups and reaction conditions is critical to ensure high yields and avoid side reactions.

Coupling Reactions in the Construction of the Hexynol Skeleton

Coupling reactions provide a more convergent approach to the synthesis of this compound. The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon triple bonds. wikipedia.orglibretexts.org

A potential Sonogashira coupling strategy for the synthesis of this compound would involve the reaction of a protected 4-halobutanol with (trimethylsilyl)acetylene. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. The trimethylsilyl group in (trimethylsilyl)acetylene serves as a protecting group for the terminal alkyne, preventing its homocoupling. Following the coupling reaction, the deprotection of the alcohol would afford the desired product.

The efficiency of the Sonogashira coupling is influenced by several factors, including the choice of catalyst, ligands, base, and solvent. Optimization of these parameters is crucial for achieving high yields and minimizing the formation of byproducts, such as the homocoupling of the terminal alkyne.

Development of Improved and Streamlined Synthetic Procedures

Catalytic Approaches in the Formation of this compound

Catalytic methods offer significant advantages in terms of efficiency and selectivity. For the synthesis of this compound, catalytic approaches could be employed in both the formation of the carbon skeleton and the introduction of the silyl (B83357) group.

For example, the direct catalytic silylation of the terminal alkyne of 5-hexyn-1-ol would be a highly atom-economical approach. This would eliminate the need for pre-protection of the alcohol group, which is often a necessary step in traditional methods. Research in this area is ongoing, with various transition metal complexes being investigated for their ability to catalyze the selective silylation of terminal alkynes in the presence of other functional groups.

Furthermore, advancements in Sonogashira coupling catalysis, such as the development of more active and stable palladium catalysts, can lead to improved yields and milder reaction conditions for the synthesis of this compound via coupling strategies.

Efficiency Enhancements in Gram-Scale Preparations

One approach is the development of one-pot procedures, where multiple synthetic steps are carried out in the same reaction vessel without the isolation of intermediates. This can significantly reduce reaction time, solvent usage, and waste generation. For instance, a one-pot Sonogashira coupling followed by in-situ deprotection of the alcohol could be a viable strategy for the gram-scale synthesis of the target molecule.

Optimization of reaction parameters such as temperature, concentration, and catalyst loading is also crucial for maximizing yield and throughput on a larger scale. The use of robust and recyclable catalysts can further improve the economics of the process.

| Parameter | Laboratory Scale | Gram-Scale | Considerations for Scale-Up |

| Reactant Quantity | Milligrams to a few grams | Several grams to kilograms | Heat transfer, mixing, and addition rates become critical. |

| Solvent Volume | Milliliters | Liters | Cost, safety, and environmental impact of the solvent are major factors. |

| Reaction Time | Hours to days | Can be longer due to mass transfer limitations. | Optimization of conditions to reduce cycle times is important. |

| Purification | Chromatography (e.g., column) | Crystallization, distillation, or extraction are preferred. | Chromatography is often not feasible or economical at a large scale. |

| Safety | Standard laboratory precautions | Enhanced safety protocols are required for handling large quantities of flammable or toxic materials. | Process safety reviews and engineering controls are essential. |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govmdpi.com The application of these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes.

Key green chemistry metrics that can be applied to evaluate the "greenness" of a synthetic route include Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI). whiterose.ac.ukresearchgate.netresearchgate.net

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms of the reactants are incorporated into the final product. Reactions with high atom economy, such as addition and rearrangement reactions, are considered greener.

E-Factor: Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor indicates a greener process.

Process Mass Intensity (PMI): This metric is the ratio of the total mass of materials (raw materials, solvents, reagents, process water) used in a process to the mass of the final product. A lower PMI signifies a more sustainable process.

In the context of synthesizing this compound, applying green chemistry principles could involve:

Use of safer solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids.

Catalysis: Employing catalytic reactions instead of stoichiometric reagents to reduce waste and improve efficiency. The use of heterogeneous catalysts that can be easily recovered and reused is particularly desirable.

Energy efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Renewable feedstocks: Exploring the use of starting materials derived from renewable resources.

Reactivity and Strategic Transformations of 6 Trimethylsilyl Hex 5 Yn 1 Ol

Chemical Transformations Involving the Primary Alcohol Moiety

The primary alcohol group (–CH₂OH) is a key site for synthetic modification, enabling oxidation, the formation of ethers and esters, and conversion to other functional groups through substitution or catalytic amination.

Oxidation Reactions for Aldehyde and Carboxylic Acid Formation

The primary alcohol of 6-(trimethylsilyl)hex-5-yn-1-ol can be selectively oxidized to either the corresponding aldehyde, 6-(trimethylsilyl)hex-5-ynal, or the carboxylic acid, 6-(trimethylsilyl)hex-5-ynoic acid, depending on the choice of oxidizing agent.

Mild or controlled oxidizing agents are employed to stop the oxidation at the aldehyde stage. masterorganicchemistry.comlibretexts.org Reagents such as Pyridinium a (PCC), Dess-Martin periodinane (DMP), or a Swern oxidation [(COCl)₂, DMSO, NEt₃] are effective for this transformation. masterorganicchemistry.com These reactions are typically performed under anhydrous conditions to prevent over-oxidation to the carboxylic acid, as the intermediate aldehyde hydrate (B1144303) is susceptible to further oxidation. wikipedia.org

Conversely, strong oxidizing agents will convert the primary alcohol directly to the carboxylic acid. masterorganicchemistry.comlibretexts.org Common reagents for this include potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), the latter of which can be generated in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent). libretexts.orgwikipedia.orglibretexts.org The reaction is often performed by heating the alcohol under reflux with an excess of the oxidizing agent to ensure complete conversion. libretexts.org Alternatively, a two-step procedure can be employed, where the alcohol is first oxidized to the aldehyde and then subsequently oxidized to the carboxylic acid using a reagent like sodium chlorite (B76162) (Pinnick oxidation). rsc.org

Table 1: Oxidation Reactions of this compound

| Desired Product | Reagent Class | Specific Examples | Resulting Compound Name |

|---|---|---|---|

| Aldehyde | Mild Oxidants | Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP) | 6-(trimethylsilyl)hex-5-ynal |

| Carboxylic Acid | Strong Oxidants | Potassium permanganate (KMnO₄), Jones Reagent (CrO₃/H₂SO₄) | 6-(trimethylsilyl)hex-5-ynoic acid |

Etherification and Esterification Reactions

The hydroxyl group of this compound readily participates in ether and ester formation. Etherification can be achieved through various methods, including reactions with other alcohols under catalytic conditions. For instance, iron complexes have been shown to catalyze the formation of unsymmetrical ethers from two different alcohols. acs.org A silylium-catalyzed approach allows for the coupling of alcohols with alkoxysilanes to form ethers. d-nb.info

Esterification is a common transformation, often accomplished by reacting the alcohol with an acyl chloride or a carboxylic acid anhydride. libretexts.orgnih.gov For preparative and analytical purposes, derivatization to a crystalline ester, such as a 3,5-dinitrobenzoate, can be achieved by reacting the alcohol with 3,5-dinitrobenzoyl chloride. sciepub.com Another widely used method is the Steglich esterification, which couples the alcohol with a carboxylic acid using dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as a coupling agent, often with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). rsc.org

Table 2: Etherification and Esterification Reagents

| Reaction Type | Reagent Class | Specific Examples | Product Type |

|---|---|---|---|

| Etherification | Alcohol + Catalyst | Hept-2-yn-1-ol + Iron Catalyst | Unsymmetrical Ether |

| Etherification | Alkoxysilane + Catalyst | (Cyclohexyloxy)trimethylsilane + HNTf₂ | Benzyl (B1604629) Alkyl Ether |

| Esterification | Acylating Agent | Benzoyl chloride, 3,5-Dinitrobenzoyl chloride | Benzoate Ester |

| Esterification | Coupling Agent | EDC / DMAP + Carboxylic Acid | Ester |

Nucleophilic Substitution and Derivatization Strategies

The hydroxyl group itself is a poor leaving group for nucleophilic substitution. Therefore, derivatization is required to convert it into a more reactive species. This is typically done by reaction with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, in the presence of a base like pyridine. This converts the alcohol into a tosylate or mesylate, which are excellent leaving groups and can be readily displaced by a wide range of nucleophiles (e.g., halides, cyanide, azides).

Derivatization is also frequently employed to modify the analyte's properties for analytical purposes, such as enhancing detection in chromatography. nih.gov Besides the esterification with chromophoric acids mentioned previously, sciepub.com alcohols can be acylated with reagents like bromoacetyl chloride, followed by treatment with an amine to form quaternary ammonium (B1175870) salts, which are suitable for mass spectrometry analysis. researchgate.net

Table 3: Common Derivatization Strategies for the Alcohol Moiety

| Purpose | Reagent | Intermediate/Derivative | Subsequent Reaction |

|---|---|---|---|

| Nucleophilic Substitution | Tosyl chloride (TsCl) / Pyridine | Tosylate Ester | Displacement by Nucleophiles (Nu⁻) |

| Nucleophilic Substitution | Mesyl chloride (MsCl) / Pyridine | Mesylate Ester | Displacement by Nucleophiles (Nu⁻) |

| Analytical Derivatization | 3,5-Dinitrobenzoyl chloride | 3,5-Dinitrobenzoate Ester | Melting Point Determination, HPLC/UV |

| Analytical Derivatization | Bromoacetyl chloride / Triethylamine | Quaternary Ammonium Salt | Mass Spectrometry Analysis |

Amine Formation via Hydrogen Borrowing Reactions

A modern and sustainable method for forming C–N bonds is through "hydrogen borrowing" or "hydrogen auto-transfer" catalysis. beilstein-journals.orgcsic.es This process involves the temporary removal of hydrogen from an alcohol by a metal catalyst to form an aldehyde in situ. The aldehyde then condenses with an amine to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen, yielding the final amine product and water as the only byproduct. nih.govorganic-chemistry.org

This methodology has been successfully applied to this compound. In a reported procedure, the reaction of this compound with benzylamine (B48309) in the presence of an iron-based catalyst yielded N-benzyl-6-(trimethylsilyl)hex-5-yn-1-amine. acs.org Notably, this study found that the trimethylsilyl (B98337) protecting group was essential for the reaction's success; the corresponding unprotected alcohol, hex-5-yn-1-ol, did not yield the desired product, likely due to inhibition of the catalyst by the terminal alkyne. acs.org While iron catalysts are effective, various other transition metals, particularly ruthenium and manganese, are also widely used for hydrogen borrowing amination. beilstein-journals.orgrsc.orgencyclopedia.pub

Table 4: Hydrogen Borrowing Amination of this compound

| Reactant 1 | Reactant 2 | Catalyst System | Product |

|---|---|---|---|

| This compound | Benzylamine | Tricarbonyl(indenone)iron complex / Trimethylamine N-oxide | N-Benzyl-6-(trimethylsilyl)hex-5-yn-1-amine acs.org |

Chemical Transformations Involving the Trimethylsilyl-Protected Alkyne Moiety

The trimethylsilyl (TMS) group serves as a robust protecting group for the terminal alkyne. This protection prevents the acidic alkyne proton from interfering with reactions at other sites, such as those involving organometallic reagents. Its removal, or desilylation, regenerates the terminal alkyne, which can then participate in a variety of coupling reactions.

Desilylation Reactions and Terminal Alkyne Generation

The cleavage of the C-Si bond to deprotect the alkyne is a common and high-yielding transformation. This protiodesilylation is typically achieved under mild conditions, making it compatible with many other functional groups, including the primary alcohol present in the molecule. gelest.com

Common methods for removing the TMS group include treatment with a mild base like potassium carbonate (K₂CO₃) in methanol (B129727). gelest.comchemspider.com Fluoride (B91410) ion sources are also highly effective, with tetra-n-butylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (B95107) (THF) being one of the most frequently used reagents for this purpose. gelest.comcureffi.orgnih.gov Additionally, catalytic amounts of silver(I) salts, such as silver nitrate (B79036) (AgNO₃), in an acetone/water mixture can efficiently catalyze the desilylation. organic-chemistry.orgresearchgate.netorganic-chemistry.org The product of this reaction is the terminal alkyne, hex-5-yn-1-ol.

Table 5: Reagents for the Desilylation of this compound

| Reagent Class | Specific Reagent | Typical Conditions | Product |

|---|---|---|---|

| Mild Base | Potassium Carbonate (K₂CO₃) | Methanol, Room Temperature | Hex-5-yn-1-ol chemspider.com |

| Fluoride Source | Tetra-n-butylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | Hex-5-yn-1-ol nih.gov |

| Silver (I) Salt | Silver Nitrate (AgNO₃) | Acetone / Water | Hex-5-yn-1-ol organic-chemistry.orgresearchgate.net |

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira Coupling)

The Sonogashira coupling is a cornerstone of carbon-carbon bond formation, typically involving a palladium catalyst and a copper(I) co-catalyst to couple terminal alkynes with aryl or vinyl halides. mdpi.com In the context of this compound, the TMS group plays a crucial protective role. Under standard Sonogashira conditions, the C-H bond of a terminal alkyne would react; however, the C-Si bond is stable, preventing unwanted side reactions. mdpi.com This allows for transformations at other parts of the molecule without disturbing the alkyne.

For coupling at the alkyne, a two-step sequence is often employed:

Desilylation: The TMS group is selectively removed, typically using a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF) or a base, to reveal the terminal alkyne, hex-5-yn-1-ol. nih.govrsc.org

Coupling: The newly deprotected alkyne can then participate in a Sonogashira reaction with a suitable aryl or vinyl halide to form a disubstituted alkyne. mdpi.comspbu.ru

Alternatively, modified conditions can activate the C-Si bond for a direct, single-step Sonogashira-type coupling, offering a more streamlined approach. The presence of the hydroxyl group offers a handle for further functionalization but may require protection depending on the specific reaction conditions to prevent interference. mdpi.com

Copper-Catalyzed Alkyne Additions (e.g., Click Chemistry)

The terminal alkyne functionality, once deprotected, makes this compound a prime candidate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of "click chemistry". beilstein-journals.orgunive.itrsc.org This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, which are valuable structures in medicinal chemistry and materials science. semanticscholar.orgresearchgate.net The reaction is known for its reliability, mild conditions, and tolerance of various functional groups, including the hydroxyl group present in the molecule. beilstein-journals.orgrsc.org The enhanced stability imparted by the TMS group on related alkynes has been noted as beneficial for click chemistry applications.

Beyond CuAAC, other copper-catalyzed additions are possible. For instance, copper(I) can catalyze the Michael addition of terminal alkynes to activated alkenes, such as in-situ generated azoalkenes, to form functionalized pyrazoles. csic.es However, the success of copper-catalyzed reactions can be substrate-dependent. In certain copper-catalyzed [4+2] annulations with diaryliodonium salts, substrates with a free hydroxyl group, like the related 6-(4-methoxyphenyl)hex-5-yn-1-ol, have shown poor performance, suggesting potential limitations for this compound under similar conditions.

Carbometalation and Hydrofunctionalization Reactions (e.g., Stannylcupration)

Carbometalation and hydrofunctionalization reactions offer powerful methods for the stereoselective synthesis of substituted alkenes from alkynes. nih.govthieme-connect.de Stannylcupration, the addition of a stannylcuprate reagent across the alkyne, is a key example. rsc.org Research has shown that the stannylcupration of silylated alkynes under standard conditions is often unsuccessful. However, a significant breakthrough demonstrated that the reaction proceeds with high yield and complete regio-, stereo-, and chemoselectivity when water is used as a proton source in the cuprate (B13416276) solution. thieme-connect.comresearchgate.net This method is particularly noteworthy as it preserves the trimethylsilyl group, leading to the formation of vinylstannanes that retain the silylated alkyne function for subsequent transformations. thieme-connect.comresearchgate.net

This chemoselectivity is crucial, as other proton sources like methanol can lead to the removal of the silyl (B83357) group. thieme-connect.comresearchgate.net The resulting vinylstannane and silyl-alkyne functionalities can then be orthogonally functionalized, for example, in Stille and Sonogashira couplings, respectively.

Table 1: Stannylcupration of a Silylated Diyne in the Presence of Different Proton Sources thieme-connect.com

| Substrate (5) | Conditions | Product (6) Yield | Recovered SM (5) | Other Products |

|---|---|---|---|---|

| 6-(Trimethylsilyl)hexa-2,5-diyn-4-ol | (Bu₃Sn)₂CuCNLi₂, THF/H₂O, -10°C, 12h | 83% | 10% | - |

| 6-(Trimethylsilyl)hexa-2,5-diyn-4-ol | (Bu₃Sn)₂CuCNLi₂, THF/MeOH, -10°C, 12h | - | - | Bis(stannane) (55%) and desilylated stannane (B1208499) (32%) |

Cascade and Tandem Reactions Utilizing Multiple Functional Groups

The dual functionality of this compound provides an excellent platform for designing cascade or tandem reactions, where multiple bond-forming events occur in a single operation, rapidly building molecular complexity from a simple starting material.

Intramolecular Cyclization Pathways

The linear structure of this compound, with reactive centers at opposite ends, makes it an ideal precursor for intramolecular cyclization reactions to form various heterocyclic and carbocyclic systems. After initial modification, a range of cyclization strategies can be employed.

Radical Cyclization: The alcohol can be converted into a suitable precursor for radical generation, which can then add to the alkyne.

Anionic Cyclization: Deprotonation of a functional group introduced via the alcohol can initiate a nucleophilic attack on the alkyne, such as in 6-exo-dig cyclizations. nih.gov

Transition-Metal-Catalyzed Cyclization: The molecule can be derivatized into substrates for powerful metal-catalyzed cyclizations. For example, oxidation of the alcohol to the corresponding aldehyde, followed by olefination, can generate a dienyne. This dienyne can then undergo a nickel-catalyzed intramolecular [4+2] cycloaddition, a reaction that succeeds even where the thermal Diels-Alder equivalent fails. williams.edu

Oxidative Cyclization: Oxidative activation of a derivative can trigger cyclization. For instance, substrates containing a benzylic ether can undergo DDQ-mediated oxidative cyclization where an in-situ generated oxocarbenium ion is trapped by a nucleophile. pitt.edu

Chemoselective and Regioselective Functionalization Strategies

The distinct reactivity of the hydroxyl group and the TMS-alkyne allows for highly selective transformations. This chemoselectivity is fundamental to its utility as a synthetic building block.

Protecting Group Strategies: A common strategy involves protecting one functional group while reacting the other. The alcohol can be protected as a silyl ether (e.g., TBDMS) or other standard protecting groups before performing reactions on the alkyne. Conversely, the TMS group on the alkyne serves as a robust protecting group while the alcohol is manipulated (e.g., oxidized to an aldehyde or converted to an amine). acs.org

Selective Reagents: Many reactions are inherently selective. For example, the stannylcupration using water as a proton source is highly chemoselective, leaving the TMS-alkyne untouched. thieme-connect.comresearchgate.net Similarly, iron-catalyzed C-N bond formation reactions have been shown to proceed with the TMS-protected alkyne alcohol, whereas the unprotected analogue, hex-5-yn-1-ol, inhibits the catalyst. acs.org

Regiocontrol in Additions: For reactions involving the alkyne, the TMS group provides excellent regiochemical control. In metallacycle-mediated reductive cross-couplings, C-C bond formation consistently occurs at the carbon distal to the bulky TMS substituent. nih.gov This directing effect is a powerful tool for controlling the outcome of complex coupling reactions. nih.govresearchgate.net

Pauson-Khand Reaction Applications

The Pauson-Khand reaction (PKR) is a powerful [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to construct a cyclopentenone ring, rapidly increasing molecular complexity. thieme-connect.denih.gov While there are no direct reports of this compound in a PKR, its structure is ideally suited for elaboration into an enyne precursor for an intramolecular Pauson-Khand reaction.

The synthetic strategy would involve:

Tethering an Alkene: The hydroxyl group of this compound can be functionalized by esterification or etherification with a molecule containing an alkene (e.g., acrylic acid or an allyl halide). This creates the necessary 1,6-enyne or 1,7-enyne substrate.

Cycloaddition: This enyne can then be subjected to PKR conditions, typically using a cobalt or rhodium catalyst, to forge the bicyclic cyclopentenone core. thieme-connect.denih.gov

The TMS group on the alkyne plays a significant role in the regioselectivity of the cyclization. In intramolecular PKR, bulky substituents on the alkyne terminus, such as a TMS group, have been shown to completely control the stereochemical outcome, leading to the exclusive formation of a single product isomer. nih.govpsu.edu This makes derivatives of this compound highly valuable precursors for the diastereoselective synthesis of complex bicyclic systems. psu.edu

Catalytic Systems in the Manipulation of 6 Trimethylsilyl Hex 5 Yn 1 Ol

Transition Metal Catalysis for Alkyne and Alcohol Activation

Transition metals are pivotal in catalyzing a wide array of reactions involving alkynes and alcohols. Their ability to coordinate to these functional groups facilitates transformations such as cross-coupling, C-N bond formation, and other functionalizations.

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon bonds. mdpi.comunibo.it The Sonogashira cross-coupling reaction, which couples terminal alkynes with aryl or vinyl halides, is a prominent example. researchgate.netmdpi.com While direct examples involving 6-(trimethylsilyl)hex-5-yn-1-ol are not extensively detailed in the provided results, the general principle of palladium-catalyzed cross-coupling is well-established for alkynylsilanes. researchgate.netnih.gov The trimethylsilyl (B98337) group can act as a protecting group for the terminal alkyne, and its removal often precedes the coupling reaction. However, in some cases, the C-Si bond can be cleaved in situ during the coupling process. The presence of the hydroxyl group in this compound may require protection or could potentially influence the catalytic cycle.

The general mechanism for palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination, which regenerates the palladium catalyst. mdpi.com The choice of ligands coordinated to the palladium center is crucial for the reaction's success, influencing catalyst stability and reactivity. nih.gov

Table 1: Key Steps in Palladium-Catalyzed Cross-Coupling

| Step | Description |

| Oxidative Addition | The palladium(0) catalyst reacts with the aryl or vinyl halide, inserting into the carbon-halogen bond to form a palladium(II) intermediate. |

| Transmetalation | The organic group from an organometallic reagent (e.g., organocuprate in Sonogashira) is transferred to the palladium(II) center, displacing the halide. |

| Reductive Elimination | The two organic groups on the palladium(II) center couple and are eliminated as the final product, regenerating the palladium(0) catalyst. |

Iron catalysts are emerging as a more sustainable and cost-effective alternative to precious metals for various organic transformations, including C-N bond formation. beilstein-journals.orgmdpi-res.com Research has shown that iron complexes can catalyze the reaction between unsaturated alcohols and amines through a "hydrogen borrowing" mechanism. acs.org In a relevant study, the Knölker catalyst precursor was effective in forming C-N bonds with alkene- and alkyne-containing alcohols. acs.org Specifically, the reaction of an alkyne-containing alcohol with aniline (B41778) in the presence of an iron catalyst yielded the corresponding N-alkynylated product in good yield. acs.org Notably, the trimethylsilyl (TMS) protection of the alkyne was crucial, as the unprotected hex-5-yn-1-ol did not yield a product, likely due to catalyst inhibition by the terminal alkyne. acs.org

Table 2: Iron-Catalyzed C-N Bond Formation with an Alkyne-Containing Alcohol

| Substrate | Amine | Catalyst | Temperature | Yield | Reference |

| This compound | Aniline | Knölker catalyst precursor 1 | 140 °C | 80% | acs.org |

Copper catalysis is widely employed in alkyne functionalization, most notably in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.net This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. researchgate.net The versatility of the CuAAC reaction allows for its application with a wide range of substrates, and the trimethylsilyl group on an alkyne can be readily removed to participate in this transformation.

In another application, copper catalysts have been used in regioselective [4+2] annulation reactions between diaryliodonium salts and alkynes to form isocoumarins. chemrxiv.orgresearchgate.net However, a study noted that a substrate with a free hydroxyl group, 6-(4-methoxyphenyl)hex-5-yn-1-ol, was not successful in this particular transformation, suggesting that the presence of the alcohol functionality can be detrimental under certain copper-catalyzed conditions. chemrxiv.orgresearchgate.net

Bismuth compounds have been explored as catalysts in organic synthesis. For instance, BiCl3 has been reported as a catalyst for the alkynylation of benzyl (B1604629) alcohols with alkynylsilanes. d-nb.info This suggests the potential for bismuth catalysts to activate the C-O bond of the alcohol in this compound for coupling with the alkynylsilane moiety, potentially in an intramolecular fashion or in intermolecular reactions.

Organocatalytic and Lewis Acid-Mediated Reactions

In addition to transition metal catalysis, organocatalytic and Lewis acid-mediated reactions offer alternative pathways for the manipulation of this compound.

Silylium (B1239981) ions, highly reactive silicon-based cations, have emerged as potent catalysts for various organic transformations. nih.gov They can be generated in situ from precursors like trimethylsilyl bis(trifluoromethanesulfonyl)imide (TMSNTf2) or by using a strong Brønsted acid like bis(trifluoromethanesulfonyl)imide (HNTf2) in the presence of a hydrosilane. d-nb.infonih.gov Silylium ions have been shown to catalyze the coupling of benzyl acetates with trimethyl(alkynyl)silanes. d-nb.info In these reactions, the silylium ion is believed to be the ultimate catalytic species responsible for both C-C and C-O bond formation. d-nb.info This suggests a potential application in activating the alcohol group of this compound, possibly after its conversion to a better leaving group like an acetate, for subsequent reactions.

Mechanistic Insights into Key Catalytic Cycles

Understanding the reaction mechanisms and the intermediates involved in the catalytic transformations of this compound is crucial for optimizing reaction conditions and controlling product selectivity.

In Brønsted acid-catalyzed cyclizations, the generally accepted mechanism begins with the protonation of the alkyne's triple bond. anr.fr The presence of a directing group can increase the electron density of the alkyne, promoting chemoselective protonation. anr.fr This leads to the formation of a high-energy vinyl cation intermediate. anr.frresearchgate.net For a substrate like this compound, the intramolecular hydroxyl group then acts as a nucleophile, attacking the vinyl cation. This attack is often the rate-determining and enantio-determining step, especially when chiral catalysts are used. anr.fr The subsequent loss of a proton regenerates the catalyst and yields the cyclized product, typically a cyclic enol ether or a related heterocyclic structure.

The stability and reactivity of the intermediates are key. In Prins-type cyclizations, the acid catalyst reacts with an aldehyde to form an oxocarbenium ion. nih.gov An unsaturated alcohol can then attack this electrophilic species. The reaction of diastereomeric alcohols can proceed through common intermediates to yield the same final product, indicating a mechanism that funnels different starting materials through a shared pathway. nih.gov

While not strictly Brønsted acid catalysis, mechanistic studies on metal-catalyzed reactions provide valuable parallels. For example, zinc-catalyzed cyclization of alkynyl alcohols proceeds through the formation of a catalytically active alkoxide-zinc intermediate via protonolysis of the Zn-alkyl bond by the alcohol. nih.gov Similarly, iridium-catalyzed hydroalkoxylation involves the electrophilic activation of the alkyne at the cationic metal center, followed by a rate-limiting C-O bond formation step. researchgate.net These examples underscore the common theme of activating the alkyne functionality toward nucleophilic attack by the tethered hydroxyl group.

The table below outlines key intermediates in various catalytic cycles involving acetylenic alcohols.

| Catalytic System | Key Intermediate(s) | Mechanism Step | Reference |

|---|---|---|---|

| Brønsted Acid | Vinyl Cation | Electrophilic protonation of alkyne | anr.frresearchgate.net |

| Brønsted/Lewis Acid (Prins) | Oxocarbenium Ion | Acid-mediated condensation with aldehyde | nih.gov |

| Zinc Catalyst | Alkoxide-Zinc Species | Protonolysis of Zn-Alkyl bond by alcohol | nih.gov |

| Iridium(I) Catalyst | Activated Alkyne-Ir Complex | Electrophilic activation of alkyne | researchgate.net |

| Ruthenium Catalyst | Bis-alkylidene Ruthenacycle | Cycloisomerization of diyne-ols | researchgate.net |

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex catalytic pathways involved in the transformation of acetylenic compounds. nih.govresearchgate.netresearchgate.net These theoretical calculations provide detailed insights into reaction mechanisms, transition state geometries, and the energetics of catalytic cycles that are often difficult to obtain through experimental means alone.

For Brønsted acid-catalyzed reactions, computational studies can help establish the acidity scales of different catalysts and analyze the interactions between the vinyl cation intermediates and the catalyst's conjugate base. anr.fr This analysis is critical for understanding the origins of selectivity in enantioselective reactions. anr.fr For example, in photosensitized cycloadditions, computational evidence has shown that protonation of a substrate can decrease the geometrical reorganization penalty during the energy transfer event, thereby accelerating the reaction. rsc.org

In metal-catalyzed systems, DFT calculations have been used to support proposed mechanisms for the cyclization of alkynyl alcohols. For instance, calculations supported a mechanism involving an alkoxide-zinc intermediate in zinc-catalyzed hydroelementation reactions. nih.gov Similarly, the mechanism of a ruthenium-catalyzed cyclization of diynes was investigated using DFT, providing a deeper understanding of the process. researchgate.net Theoretical quantum chemical calculations have also been employed to explain the reactivity of starting materials in reactions involving secondary acetylenic alcohols. grafiati.com

These computational approaches allow researchers to:

Validate Mechanistic Hypotheses: Confirm or refute proposed reaction pathways by calculating the energy barriers for each step. nih.gov

Analyze Transition States: Investigate the geometry and electronic structure of transition states to understand the factors controlling reactivity and selectivity.

Predict Reactivity: Model the effects of different substrates, catalysts, and reaction conditions on the reaction outcome. anr.fr

Rationalize Stereoselectivity: In asymmetric catalysis, computational studies can elucidate the interactions between the chiral catalyst and the substrate that lead to the preferential formation of one enantiomer.

The synergy between experimental and computational studies provides a powerful approach to fully characterize the catalytic transformations of this compound and related acetylenic compounds, paving the way for the rational design of more efficient and selective catalysts.

Role As a Versatile Building Block in Complex Molecule Synthesis

Construction of Macrocyclic and Polycyclic Architectures

The structural features of 6-(trimethylsilyl)hex-5-yn-1-ol and its derivatives make them ideal starting materials for the synthesis of complex cyclic systems, including macrocycles and polycyclic structures.

Researchers have utilized derivatives of this compound in anionic cyclization and rearrangement sequences to construct cyclooctanoid ring systems. nih.gov For instance, an aldehyde derived from the parent alcohol can undergo a 6-exo-dig cyclization followed by a Claisen rearrangement to form these eight-membered rings. nih.gov This methodology has been applied to synthesize various substituted cyclooctenones.

Furthermore, the compound has been instrumental in building larger ring systems. In the synthesis of hamigeran natural products, which feature a 6-7-5 tricyclic carbon skeleton, derivatives of this compound serve as key precursors. nih.gov A palladium-catalyzed intramolecular cyclopropanol (B106826) ring-opening cross-coupling reaction is a key step in forming the central seven-membered ring of the isohamigerane core. nih.gov This strategy has enabled the total syntheses of several hamigeran compounds, showcasing the utility of this building block in constructing intricate polycyclic frameworks. nih.gov

Another powerful technique for macrocycle formation is ring-closing metathesis (RCM). In one example, a derivative of this compound was used to create a 12-membered benzothiophene-fused dienediyne. spbu.ru This synthesis highlights the ability to construct macrocyclic enediynes, a class of compounds with significant biological properties, by leveraging the reactivity of the alkyne and a tethered olefin via RCM. spbu.ru

The table below summarizes key cyclization reactions involving derivatives of this compound.

| Cyclization Strategy | Ring System Formed | Key Intermediate/Reactant | Reference |

| Anionic 6-exo-dig Cyclization/Claisen Rearrangement | Cyclooctanoid | Aldehyde derived from this compound | nih.gov |

| Pd-catalyzed Intramolecular Cross-Coupling | 6-7-5 Tricyclic (Isohamigerane) | Cyclopropanol derivative | nih.gov |

| Ring-Closing Metathesis (RCM) | 12-Membered Dienediyne | Diene-diyne precursor | spbu.ru |

Synthesis of Chiral Hexynone Derivatives and their Utility

A significant application of this compound is in the synthesis of chiral hex-5-yn-2-ones. These chiral ketones are valuable precursors, particularly in the synthesis of natural products like photosynthetic hydroporphyrins. rsc.orgrsc.org A planned total synthesis of these complex macrocycles relies on installing crucial stereochemical features at an early stage using established asymmetric methods. rsc.orgrsc.org

The synthesis of these chiral hexynones involves several steps, often starting from the oxidation of this compound to its corresponding aldehyde, 6-(trimethylsilyl)hex-5-ynal. google.com Subsequent asymmetric reactions can then be employed to introduce chirality. For example, a Schreiber-modified Nicholas reaction has been used to create a chiral Weinreb pentynamide, which is then converted into a 1-hydroxyhex-5-yn-2-one scaffold containing two defined stereocenters. rsc.orgrsc.org This approach allows for the preparation of a family of chiral hex-5-yn-2-ones with diverse functional groups, which are crucial for building the chiral pyrroline (B1223166) units of bacteriochlorophyll (B101401) a. rsc.orgrsc.org

The utility of these chiral hexynones lies in their ability to serve as building blocks for specific rings of the target macrocycle. rsc.org For instance, one synthesized chiral hexynone is a precursor to ring B of bacteriochlorophyll a, while another, bearing a native phytyl substituent, is a near-universal precursor to ring D. rsc.org The challenge in these syntheses is to carry the stereocenters, which are often adjacent to electron-withdrawing groups and thus vulnerable to epimerization, through the entire synthetic sequence with high fidelity. rsc.org

Precursor in Natural Product Synthesis

The versatility of this compound makes it a frequently used precursor in the total synthesis of various bioactive natural products. sci-hub.se Its ability to participate in a wide array of reactions allows for the strategic construction of complex molecular architectures.

The application of this compound as a starting material or key intermediate has been documented in the total synthesis of several important natural products.

Discodermolide: This potent anticancer polyketide's total synthesis has utilized this compound to strategically construct key intermediates.

Bacteriochlorophyll a: As detailed previously, chiral hexynones derived from this building block are essential for synthesizing the dihydrodipyrrin components of bacteriochlorophyll a, a key molecule in photosynthesis. rsc.orgrsc.org

Hamigerans: The total syntheses of hamigeran C, G, and I, which exhibit anticancer and antiviral activities, were achieved using a strategy that builds the core 6-7-5 tricyclic system from a derivative of this compound. nih.gov

Irciniastatin A (Psymberin): The synthesis of this potent cytotoxic agent involves complex fragments, where similar alkynyl alcohol building blocks are commonly employed to construct the carbon skeleton. acs.org

A critical aspect of natural product synthesis is the precise control of stereochemistry. This compound and its derivatives are instrumental in installing defined stereocenters early in a synthetic sequence.

In the synthesis of precursors for bacteriochlorophylls, a key strategy is the conversion of a chiral pentynoic acid derivative into a chiral Weinreb pentynamide. rsc.org This intermediate is then treated with specific reagents to create a 1-hydroxyhex-5-yn-2-one scaffold. rsc.org This process establishes two requisite stereocenters with high control, which are then carried through the rest of the synthesis. rsc.orgrsc.org The ability to maintain the stereochemical integrity of these centers throughout a multi-step synthesis is a significant advantage of this approach. rsc.org The stereochemistry of these building blocks directly translates to the stereochemistry of the final natural product, highlighting the importance of this method for controlling the final three-dimensional structure. rsc.orgrsc.org

Preparation of Functionalized Polymers and Materials

The reactivity of this compound also extends to the field of materials science, specifically in the preparation of functionalized polymers. While not a monomer in the traditional sense for simple chain-growth polymerization, its functional groups can be elaborated into specialized monomers for more complex polymer architectures.

In one example, a derivative of the core structure, 3-(3-(trimethylsilyl)prop-2-yn-1-yl)-1,2-oxathiolane 2,2-dioxide, was synthesized. core.ac.uk This TMS-alkyne-substituted sultone was then reacted with 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA) in a ring-opening reaction. This reaction creates a novel zwitterionic monomer, 1-((2-(methacryloyloxy)ethyl)dimethylammonio)-6-(trimethylsilyl)hex-5-yne-3-sulfonate. core.ac.uk This monomer contains a polymerizable methacrylate group, a zwitterionic sulfonate-ammonium moiety for controlling solubility and surface properties, and the TMS-protected alkyne for potential post-polymerization modification. This demonstrates how the unique reactivity of the parent compound's core structure can be harnessed to design and synthesize advanced functional monomers for new polymer materials. core.ac.uk

Retrosynthetic Analysis and Strategic Design Involving 6 Trimethylsilyl Hex 5 Yn 1 Ol

Retrosynthetic Disconnections for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Retrosynthetic analysis of a target molecule containing the 6-(trimethylsilyl)hex-5-yn-1-ol fragment would typically involve disconnections at key carbon-carbon and carbon-heteroatom bonds. The presence of both a hydroxyl group and a silyl-protected alkyne offers multiple strategic bond-breaking opportunities.

Carbon-Carbon Bond Disconnections:

Disconnection adjacent to the alkyne: The carbon-carbon triple bond can be a key site for disconnection. For instance, in a Sonogashira coupling, the C(sp)-C(sp2) bond is disconnected, revealing the terminal alkyne (or its silylated precursor) and an aryl or vinyl halide as the synthetic equivalents. nih.gov

Disconnection involving the alkyl chain: The four-carbon chain can be disconnected at various points. For example, a disconnection between C4 and C5 could lead to a four-carbon electrophile and a two-carbon nucleophile derived from the silylated acetylene.

Carbon-Heteroatom Bond Disconnections:

Disconnection at the C-O bond of the alcohol: The primary alcohol can be disconnected to reveal a six-carbon alkyl halide or tosylate and a hydroxide (B78521) equivalent. This is a fundamental transformation in organic synthesis.

Disconnection involving the C-Si bond: The trimethylsilyl (B98337) group can be disconnected, leading to the parent terminal alkyne, hex-5-yn-1-ol. This disconnection is often considered a functional group interconversion (FGI) rather than a bond-breaking step in the main carbon skeleton.

A practical example of these disconnections can be seen in the synthesis of cinnoline-fused cyclic enediynes. In this synthesis, a Sonogashira coupling was employed to connect a cinnoline (B1195905) core with hex-5-yn-1-ol, demonstrating a C(sp)-C(sp2) disconnection in the retrosynthetic sense. scispace.com

Strategic Utility of the Trimethylsilyl Group in Retrosynthesis

The trimethylsilyl (TMS) group on the alkyne of this compound is not merely a passive substituent; it plays a crucial strategic role in multi-step syntheses. nih.gov

Protecting Group: The most common and well-understood role of the TMS group is as a protecting group for the terminal alkyne. cureffi.org Terminal alkynes have an acidic proton that can interfere with many common organic reactions, such as those involving Grignard reagents or organolithiums. The TMS group masks this acidity, allowing for selective reactions at other parts of the molecule, like the primary alcohol. cureffi.orgchemistry.coach The TMS group can be easily removed under mild conditions, typically using fluoride (B91410) salts like tetrabutylammonium (B224687) fluoride (TBAF) or potassium carbonate in methanol (B129727), to regenerate the terminal alkyne for subsequent transformations. cureffi.orgrsc.org

Directing Group: The steric and electronic properties of the TMS group can influence the regioselectivity of certain reactions. In some cycloaddition reactions, the bulky TMS group can direct the approach of reagents to a specific face or end of the alkyne, leading to a higher yield of the desired isomer. nih.gov

Activation for Specific Reactions: The presence of the silicon atom can activate the alkyne towards certain transformations. For example, in some nickel-catalyzed reactions, the TMS group is necessary for the reaction to proceed. nih.govgelest.com

The strategic importance of the TMS group is highlighted in the synthesis of various complex molecules. For instance, in the synthesis of a key fragment for the natural product incednine, a TMS-protected alkyne was used to ensure that the acetylenic anion formed specifically at the desired position for coupling with an aldehyde. researchgate.net

Table 1: Strategic Roles of the Trimethylsilyl Group

| Strategic Role | Description | Example Deprotection/Reaction Condition | Reference |

|---|---|---|---|

| Protecting Group | Masks the acidic proton of the terminal alkyne, preventing unwanted side reactions. | Tetrabutylammonium fluoride (TBAF) or K2CO3/Methanol | cureffi.orgrsc.org |

| Directing Group | Influences the regioselectivity of reactions due to its steric and electronic properties. | Titanium-catalyzed [2+2+1] pyrrole (B145914) synthesis | nih.gov |

| Activating Group | Enables or enhances the reactivity of the alkyne in certain transformations. | Nickel-catalyzed decarbonylative addition | nih.govgelest.com |

Computational Approaches to Retrosynthesis Utilizing this compound as a Synthon

In recent years, computational tools have become increasingly valuable in planning and predicting the outcomes of organic syntheses. When this compound is considered as a synthon, computational methods can aid in several aspects of retrosynthetic analysis.

Reaction Prediction and Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways and transition states for reactions involving this synthon. This can help in understanding the role of catalysts, predicting regioselectivity, and identifying potential side reactions. For example, computational studies have been used to elucidate the mechanism of nickel-catalyzed C-H/N-H oxidative annulation of aromatic amides with alkynes, which is a reaction type where a silylated alkyne could be a substrate. researchgate.net

Synthon-Based Retrosynthesis Software: Several software programs are being developed to automate retrosynthetic analysis. These programs can take a target molecule as input and propose a series of disconnections leading back to simple starting materials. A synthon like this compound, with its well-defined reactivity, can be incorporated into the databases of these programs, allowing for its automatic consideration in synthetic planning.

Virtual Screening of Reaction Conditions: Computational models can be used to screen a wide range of catalysts, solvents, and other reaction parameters to identify the optimal conditions for a given transformation involving this compound. This can significantly reduce the amount of experimental work required to develop a new synthetic route.

While direct computational studies focused solely on this compound are not extensively documented, the principles and methods are well-established for similar silylated alkynes and can be readily applied. mdpi.com

Fragment-Based Synthesis Strategies

Fragment-based synthesis is a powerful strategy, particularly in drug discovery and the synthesis of complex natural products. This approach involves the synthesis of key molecular fragments which are then coupled together in the later stages of the synthesis. This compound is an ideal fragment for such strategies due to its bifunctional nature.

The primary alcohol provides a handle for esterification or etherification reactions, while the silylated alkyne is poised for a variety of coupling reactions, most notably the Sonogashira coupling. This allows for the independent synthesis of two larger fragments which can then be joined using the functionalities present in this compound.

An example of this strategy is the synthesis of phormidolides, where a convergent approach was designed. While not using this exact fragment, the retrosynthesis involved disconnecting the target molecule into several key fragments that were synthesized independently and then coupled together. acs.org The logic of such a fragment-based approach is directly applicable to syntheses employing this compound. For instance, the alcohol could be part of one fragment, and after a coupling reaction at the alkyne, a larger, more complex molecule is assembled.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Hex-5-yn-1-ol |

| Tetrabutylammonium fluoride |

| Potassium carbonate |

| Methanol |

Advanced Analogues and Derivatives for Specialized Research

Synthesis of Homologues and Isomers of 6-(Trimethylsilyl)hex-5-yn-1-ol

The synthesis of homologues and isomers of this compound allows for the investigation of structure-activity relationships and the optimization of steric and electronic properties. This involves altering the length of the alkyl chain or rearranging the positions of the functional groups.

Homologues The preparation of homologues typically follows the same synthetic logic as for this compound itself: the silylation of a corresponding terminal alkynyl alcohol.

5-(Trimethylsilyl)pent-4-yn-1-ol (C5 Homologue): This shorter-chain homologue is commercially available and finds use in various synthetic sequences. chemscene.comcymitquimica.comfluorochem.co.uk For instance, it has been used as a substrate in Ruthenium-catalyzed reactions with N-Boc allylamine (B125299) to form more complex intermediates. rsc.org Its synthesis involves the reaction of 4-pentyn-1-ol (B147250) with a trimethylsilylating agent. chembk.com

7-(Trimethylsilyl)hept-6-yn-1-ol (C7 Homologue): The precursor for this longer-chain homologue, hept-6-yn-1-ol, is a known reagent used in the preparation of cyclic compounds. fishersci.caoakwoodchemical.comlookchem.com The synthesis of the silylated target compound would proceed via the established method of protecting the terminal alkyne of hept-6-yn-1-ol.

Isomers Positional and structural isomers provide access to different spatial arrangements of the key functional groups.

6-(Trimethylsilyl)hex-4-yn-1-ol: This positional isomer, where the alkyne is shifted from the 5-position to the 4-position, is documented in chemical databases. uni.lusigmaaldrich.com Its synthesis would start from the corresponding hex-4-yn-1-ol (B1596172) isomer.

Branched-Chain Isomers: More complex isomers have been synthesized, such as 4-hydroxy-6-(2':6':6'-trimethylcyclohex-1'-enyl)-4-methyl-hex-5-enl-yne, which incorporates a cyclohexenyl ring and additional methyl groups, demonstrating the scaffold's tolerance for significant structural variation. nih.gov

Introduction of Additional Functional Groups for Enhanced Reactivity

Incorporating additional functional groups onto the this compound framework significantly broadens its synthetic utility, enabling a wider range of chemical transformations.

Amine Derivatives: The primary alcohol can be converted to an amine. For example, N-Benzyl-6-(trimethylsilyl)hex-5-yn-1-amine has been synthesized from this compound and benzylamine (B48309) using an iron-based catalyst in a hydrogen borrowing reaction. prepchem.com This transformation is notable as it extends the C-N bond formation methodology to unsaturated alcohols. prepchem.com

Ketone and Dithiane Derivatives: The carbon chain can be functionalized with carbonyl groups or their protected equivalents. Chiral hexynones, such as (3R,4R)-4-Ethyl-1-hydroxy-3-methyl-6-(trimethylsilyl)hex-5-yn-2-one, have been prepared as valuable precursors for the synthesis of complex natural products like photosynthetic hydroporphyrins. rsc.org The synthetic route may involve the reduction of a dithiane-protected precursor, for example, the reduction of (1R,2R,3R)-1-(1,3-Dithian-2-yl)-3-ethyl-2-methyl-5-(trimethylsilyl)pent-4-yn-1-ol with sodium borohydride. rsc.org

Sulfonamide Derivatives: Complex derivatives featuring sulfonamide groups can be constructed. One such example is N-(But-2-yn-1-yl)-N-[4-hydroxy-6-(trimethylsilyl)hex-5-yn-1-yl]-4-methylbenzenesulfonamide, which was prepared as a precursor for gold(I)-catalyzed cascade cyclizations. nih.gov

Heterocyclic Systems: The molecule can serve as a starting point for building heterocyclic structures. For instance, 5-trimethylsilyl-4-yne-1,3-diols undergo palladium-catalyzed oxidative carbonylative double cyclization to form dihydrofurofuranone derivatives, which have shown potential as antitumor agents. oakwoodchemical.com

Exploration of Silicon-Based Variations (e.g., different silyl (B83357) groups)

Replacing the trimethylsilyl (B98337) (TMS) group with other silyl moieties allows for the modulation of steric bulk and electronic properties, which can influence reaction rates and selectivity. thieme-connect.com The stability of the silyl group is a critical factor; for instance, the TMS group is known to be labile under certain conditions, prompting the use of more robust alternatives. scielo.org.mx

Triethylsilyl (TES) Group: The TES group offers slightly more steric hindrance than TMS. 1-Aryl-2-(triethylsilyl)acetylenes have been synthesized using an FeCl₃-catalyzed reaction. nih.gov In some Sonogashira reactions, the use of (triethylsilyl)acetylene (B162402) has been reported to give higher yields compared to other terminal alkynes. nih.gov

Triisopropylsilyl (TIPS) Group: The TIPS group is significantly more sterically demanding and robust than TMS, providing greater stability during multi-step syntheses. scielo.org.mxgelest.com Its utility is demonstrated in the synthesis of complex molecules where the silyl group must endure various reaction conditions. For example, (±)-1-(triisopropylsilyl)hex-5-en-1-yn-3-ol was prepared via the addition of allylmagnesium bromide to 3-(triisopropylsilyl)prop-2-ynal. thieme-connect.dethieme-connect.de The increased stability of the TIPS group necessitates harsher deprotection conditions, often requiring reagents like silver fluoride (B91410), as common reagents like tetrabutylammonium (B224687) fluoride (TBAF) may be ineffective or lead to decomposition. scielo.org.mx

Reactivity Comparison: The choice of silyl group can directly impact the outcome of subsequent reactions. In nickel-catalyzed couplings of α-silyloxy aldehydes and alkynylsilanes, various groups including TMS, TES, and TIPS have been successfully employed. nih.gov It was noted that terminal alkynes (without a silyl group) gave low yields in these specific catalytic additions, highlighting the superiority of alkynylsilanes as synthetic equivalents. nih.gov The steric and electronic differences between silyl groups can also be exploited to control regioselectivity in cyclization reactions. thieme-connect.com

Stereoselective Synthesis of Chiral Analogues

The creation of chiral analogues of this compound is crucial for applications in asymmetric synthesis and the preparation of enantiomerically pure target molecules. Methodologies often rely on asymmetric reactions or the use of precursors from the chiral pool. rsc.org

Asymmetric Aldol and Addition Reactions: Stereoselective boron-aldol reactions have been employed to construct the acyclic carbon skeleton of advanced analogues with high diastereoselectivity. chembk.com This approach was used to synthesize (3S,5R)-5-(tert-Butyldimethylsilyloxy)-7-(trimethylsilyl)hept-1-en-6-yn-3-ol, a key intermediate for the total synthesis of the antiviral drug Entecavir. chembk.com Similarly, highly stereoselective Michael additions of chiral lithium amides to α,β-unsaturated esters are a powerful method for preparing chiral β-amino acids, a strategy applicable to terpene-derived precursors. nih.gov

Use of Chiral Precursors: The "chiral pool," which consists of abundant, enantiopure natural products like amino acids and sugars, provides a valuable source of chirality. rsc.org Chiral hexynones, which are precursors to the B and D rings of bacteriochlorophyll (B101401) a, have been synthesized starting from chiral building blocks. rsc.org One key strategy involves using a chiral Weinreb pentynamide, derived from (2R,3R)-3-ethyl-2-methylpent-4-ynoic acid, to introduce the desired stereocenters. rsc.org Another approach involves the stereoselective synthesis of chiral epoxides, which are then opened by lithiated alkynes to generate chiral propargylic alcohols. thieme-connect.de

Emerging Research Directions and Future Outlook for 6 Trimethylsilyl Hex 5 Yn 1 Ol

The unique bifunctional nature of 6-(trimethylsilyl)hex-5-yn-1-ol, possessing both a nucleophilic hydroxyl group and a sterically protected terminal alkyne, positions it as a valuable building block in modern organic synthesis. Emerging research continues to uncover its potential in sophisticated chemical transformations, pointing towards a future where its applications become more diverse and impactful. This article explores the forward-looking research trajectories for this versatile compound.

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 6-(trimethylsilyl)hex-5-yn-1-ol, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via alkynylation of 5-hexyn-1-ol using butyllithium in THF, followed by quenching with chlorotrimethylsilane at 0°C. The reaction requires strict temperature control and inert atmosphere (N₂) to prevent side reactions. Post-synthesis purification involves extraction with ethyl acetate and column chromatography (silica gel, hexane/EtOAc gradient) to achieve >85% purity .

- Key Data :

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| n-BuLi | THF | 0°C | 72% |

| ClSiMe₃ | THF | 0°C → RT | 89% |

Q. How is this compound characterized structurally?

- Analytical Techniques :

- NMR : ¹H and ¹³C NMR confirm the trimethylsilyl group (δ 0.15 ppm, singlet for Si(CH₃)₃) and alkyne/alkanol backbone .

- IR : Peaks at ~3300 cm⁻¹ (O-H stretch) and ~2150 cm⁻¹ (C≡C stretch) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ at m/z 185.1123 .

Advanced Research Questions

Q. How does this compound serve as a precursor in synthesizing α4β2-nicotinic receptor ligands?

- Pharmacological Application : The compound is functionalized via Mitsunobu reaction with phthalimide (DIAD, PPh₃) to introduce nitrogen moieties. Subsequent coupling with azetidine derivatives yields AMOP-H-OH (6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol), a selective partial agonist for α4β2-nAChRs. Binding assays (IC₅₀ = 2.1 nM) and in vivo depression models validate its efficacy .

- Receptor Selectivity :

| Target Receptor | Binding Affinity (IC₅₀) | Functional Activity |

|---|---|---|

| α4β2-nAChR | 2.1 nM | Partial agonist |

| α3β4-nAChR | >10 µM | No activity |

Q. What experimental strategies resolve contradictions in regioselectivity during alkyne functionalization of this compound?

- Contradiction Analysis : Competing pathways (e.g., Sonogashira vs. Glaser coupling) may arise due to trace Pd catalysts. Strategies include:

- Catalyst Screening : Use PdCl₂(PPh₃)₂ instead of Pd(OAc)₂ to suppress homocoupling .

- Additives : Add CuI (10 mol%) to enhance cross-coupling selectivity .

Q. How do steric effects of the trimethylsilyl group influence reaction kinetics in propargyl ether synthesis?

- Mechanistic Insight : The bulky SiMe₃ group slows nucleophilic attack at the propargyl position, favoring 1,2-addition over 1,3-shifts. Kinetic studies (rate constants via UV-Vis spectroscopy) show a 3-fold decrease in reaction rate compared to non-silylated analogs .

- Computational Support : DFT (B3LYP/6-31G*) calculations confirm higher activation energy (ΔG‡ = 28.5 kcal/mol) for 1,3-shifts due to steric hindrance .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound?

- Handling : Use glove boxes or fume hoods to avoid moisture (silyl groups hydrolyze to silanols). Store under N₂ at –20°C .

- Waste Disposal : Quench with aqueous NH₄F to convert residual silane into inert SiO₂ .

Q. How can researchers troubleshoot low yields in Mitsunobu reactions involving this compound?

- Optimization Steps :

- Solvent Choice : Replace THF with anhydrous DCM to improve DIAD solubility .

- Stoichiometry : Use 1.2 equivalents of phthalimide to drive the reaction to completion .

- Workup : Add cold H₂O during extraction to precipitate unreacted reagents .

Data Reproducibility Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。